molecular formula C8H13Br B13471036 3-(Bromomethyl)bicyclo[3.1.1]heptane

3-(Bromomethyl)bicyclo[3.1.1]heptane

Cat. No.: B13471036
M. Wt: 189.09 g/mol
InChI Key: SQCAUBFXGVIXES-UHFFFAOYSA-N
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Description

3-(Bromomethyl)bicyclo[311]heptane is a bicyclic compound that features a bromomethyl group attached to a bicyclo[311]heptane scaffold

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Bromomethyl)bicyclo[3.1.1]heptane typically involves the bromination of bicyclo[3.1.1]heptane derivatives. One common method is the bromination of bicyclo[3.1.1]heptane using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction is carried out under mild conditions, typically at room temperature, to yield the desired bromomethyl derivative .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes using similar reagents and conditions as in laboratory synthesis. The scalability of the reaction and the availability of starting materials make this method suitable for industrial applications .

Chemical Reactions Analysis

Types of Reactions

3-(Bromomethyl)bicyclo[3.1.1]heptane undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    N-Bromosuccinimide (NBS): Used for bromination reactions.

    Benzoyl Peroxide: A radical initiator for bromination.

    Lithium Aluminum Hydride (LiAlH4): Used for reduction reactions.

    Potassium Permanganate (KMnO4): Used for oxidation reactions.

Major Products Formed

    Substitution Products: Functionalized derivatives with various nucleophiles.

    Reduction Products: Methyl derivatives.

    Oxidation Products: Alcohols and carboxylic acids.

Mechanism of Action

The mechanism of action of 3-(Bromomethyl)bicyclo[3.1.1]heptane involves its reactivity towards nucleophiles and electrophiles. The bromomethyl group is a reactive site that can undergo substitution reactions, leading to the formation of various functionalized derivatives. The bicyclo[3.1.1]heptane scaffold provides a rigid and stable framework that influences the reactivity and selectivity of the compound in different chemical reactions .

Comparison with Similar Compounds

Similar Compounds

    Bicyclo[3.1.1]heptane: The parent compound without the bromomethyl group.

    Bicyclo[2.2.1]heptane: A similar bicyclic compound with a different ring structure.

    Bicyclo[1.1.1]pentane: Another bicyclic compound with a smaller ring system.

Uniqueness

3-(Bromomethyl)bicyclo[3.1.1]heptane is unique due to the presence of the bromomethyl group, which imparts distinct reactivity and functionalization potential. The rigid bicyclic structure also contributes to its stability and selectivity in various chemical reactions .

Properties

Molecular Formula

C8H13Br

Molecular Weight

189.09 g/mol

IUPAC Name

3-(bromomethyl)bicyclo[3.1.1]heptane

InChI

InChI=1S/C8H13Br/c9-5-8-3-6-1-7(2-6)4-8/h6-8H,1-5H2

InChI Key

SQCAUBFXGVIXES-UHFFFAOYSA-N

Canonical SMILES

C1C2CC1CC(C2)CBr

Origin of Product

United States

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